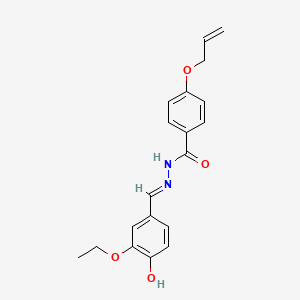

4-(Allyloxy)-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide

説明

4-(アリルオキシ)-N'-(3-エトキシ-4-ヒドロキシベンジリデン)ベンゾヒドラジドは、ヒドラジド類に属する有機化合物です。この化合物は、アリルオキシ基、エトキシ基、およびヒドロキシベンジリデン部分の存在によって特徴付けられます。

特性

CAS番号 |

765275-81-8 |

|---|---|

分子式 |

C19H20N2O4 |

分子量 |

340.4 g/mol |

IUPAC名 |

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide |

InChI |

InChI=1S/C19H20N2O4/c1-3-11-25-16-8-6-15(7-9-16)19(23)21-20-13-14-5-10-17(22)18(12-14)24-4-2/h3,5-10,12-13,22H,1,4,11H2,2H3,(H,21,23)/b20-13+ |

InChIキー |

BPIVUIPAXNHVCB-DEDYPNTBSA-N |

異性体SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC=C)O |

正規SMILES |

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC=C)O |

製品の起源 |

United States |

準備方法

合成経路および反応条件

4-(アリルオキシ)-N'-(3-エトキシ-4-ヒドロキシベンジリデン)ベンゾヒドラジドの合成は、一般的に、4-(アリルオキシ)ベンゾヒドラジドと3-エトキシ-4-ヒドロキシベンズアルデヒドとの縮合反応によって行われます。反応は通常、エタノールまたはメタノールなどの溶媒中で還流条件下で行われます。反応混合物を約60〜80℃に加熱し、数時間維持することで、完全な縮合が保証されます。 反応が完了したら、生成物をろ過により分離し、再結晶により精製します .

工業的製造方法

この化合物の具体的な工業的製造方法は、十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。これには、反応条件の最適化、より大きな反応容器の使用、および効率と収率を高めるための連続フロー技術の実装が含まれます。

化学反応の分析

科学研究への応用

4-(アリルオキシ)-N'-(3-エトキシ-4-ヒドロキシベンジリデン)ベンゾヒドラジドは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗炎症作用や抗菌作用など、潜在的な生物活性について調査されています.

医学: 生物活性特性により、治療薬としての可能性が探求されています。

工業: 特定の化学的特性を持つ新素材の開発に使用されています。

科学的研究の応用

4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials with specific chemical properties.

作用機序

類似化合物の比較

類似化合物

- 2,6-ビス-(3'-エトキシ, 4'-ヒドロキシベンジリデン)-シクロヘキサノン

- 4-ニトロ-安息香酸 (3-エトキシ-2-ヒドロキシ-ベンジリデン)-ヒドラジド

独自性

4-(アリルオキシ)-N'-(3-エトキシ-4-ヒドロキシベンジリデン)ベンゾヒドラジドは、アリルオキシ基の存在により、独特の化学反応性と潜在的な生物活性を示します。 類似化合物と比較して、異なる薬物動態および薬力学特性を示す可能性があり、特定の研究用途にとって貴重な化合物となります.

類似化合物との比較

Similar Compounds

- 2,6-bis-(3’-ethoxy, 4’-hydroxybenzylidene)-cyclohexanone

- 4-Nitro-benzoic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide

Uniqueness

4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。